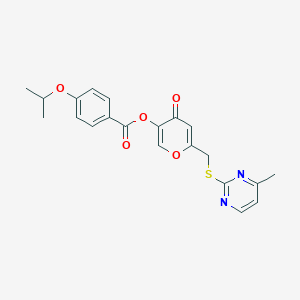

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-isopropoxybenzoate

Description

This compound is a heterocyclic ester featuring a 4H-pyranone core substituted with a thioether-linked 4-methylpyrimidine group at the 6-position and a 4-isopropoxybenzoate moiety at the 3-position. The isopropoxy group on the benzoate introduces steric bulk and moderate lipophilicity, which may influence solubility and bioavailability. Structural studies of such compounds often employ SHELX programs for crystallographic refinement, as these tools are widely used for small-molecule analysis .

Properties

IUPAC Name |

[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-propan-2-yloxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5S/c1-13(2)27-16-6-4-15(5-7-16)20(25)28-19-11-26-17(10-18(19)24)12-29-21-22-9-8-14(3)23-21/h4-11,13H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSLYVEBIQQWGTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-isopropoxybenzoate is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Structural Characteristics

This compound features several notable structural components:

- Pyrimidine ring : Contributes to the compound's reactivity and potential interaction with biological targets.

- Pyranone moiety : Known for its role in various biological activities.

- Isopropoxybenzoate group : May influence solubility and bioavailability.

The molecular formula is with a molecular weight of approximately 366.43 g/mol.

Preliminary studies suggest that compounds with similar structural motifs often exhibit significant biological activities, including:

- Antioxidant Activity : The presence of multiple functional groups may contribute to the scavenging of free radicals.

- Antimicrobial Properties : Similar derivatives have shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.

- Cardiovascular Effects : Research indicates involvement in the apelin/APJ system, which plays a critical role in cardiovascular homeostasis .

Antagonistic Activity

A related compound, 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (ML221), has been characterized as a potent functional antagonist of the APJ receptor, showing selectivity over the AT1 receptor and minimal binding to other GPCRs . This suggests that derivatives of the pyranone structure may have targeted pharmacological effects.

In Vitro Studies

In vitro assays have demonstrated that similar compounds can inhibit cell proliferation and induce apoptosis in cancer cell lines. The mechanism appears to involve modulation of signaling pathways associated with cell survival and growth.

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of various pyranone derivatives, including those structurally related to this compound). Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in infectious diseases.

- Cardiovascular Research :

-

Antioxidant Studies :

- Research focusing on antioxidant properties showed that compounds with a similar backbone effectively reduced oxidative stress markers in cellular models, indicating their potential role in preventing oxidative damage.

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoate Group

The target compound’s 4-isopropoxybenzoate group distinguishes it from analogs with differing substituents. Key comparisons include:

Ethyl 4-Substituted Benzoates ()

Compounds such as I-6230, I-6232, and I-6373 (ethyl 4-(heterocyclic-phenethyl)benzoates) feature ethyl ester groups instead of isopropoxy substituents. For example:

- I-6230: Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate

- I-6373 : Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate

Key Differences :

- The phenethylamino or phenethylthio linkages in I-6230 and I-6373 introduce hydrogen-bonding or sulfur-mediated interactions, which are absent in the target compound’s simpler ether linkage .

Nitro and Methyl-Substituted Benzoates ()

The compound 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methyl-3-nitrobenzoate (CAS 877636-49-2) replaces the isopropoxy group with a nitro and methyl group.

Key Differences :

- The nitro group is strongly electron-withdrawing, which may increase reactivity in electrophilic substitution reactions.

Cinnamate Ester Analog ()

The compound 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate substitutes the benzoate with a cinnamate group.

Key Differences :

Modifications to the Pyranone Core

Methoxyphenoxy-Substituted Pyranones ()

The compound 2-(4-methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate replaces the thioether-pyrimidine group with a methoxyphenoxy substituent.

Key Differences :

- The methoxyphenoxy group introduces an ether linkage and methoxy substituent, which may improve oxidative stability compared to the thioether in the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.